molecular formula C15H21NO4 B15059862 2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid

2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid

Cat. No.: B15059862
M. Wt: 279.33 g/mol
InChI Key: YCNNCYAIVZGSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid is an organic compound that features a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, and a piperidine ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and piperidine.

    Formation of Intermediate: The 2,3-dimethoxybenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is then acylated with chloroacetic acid under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols and amines.

    Substitution: Products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethoxyphenyl)-2-(morpholin-4-yl)acetic acid: Similar structure but with a morpholine ring instead of piperidine.

    2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness

2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid is unique due to its specific combination of a piperidine ring and methoxy-substituted phenyl ring, which may confer distinct pharmacological and chemical properties compared to its analogs.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-2-piperidin-1-ylacetic acid

InChI

InChI=1S/C15H21NO4/c1-19-12-8-6-7-11(14(12)20-2)13(15(17)18)16-9-4-3-5-10-16/h6-8,13H,3-5,9-10H2,1-2H3,(H,17,18)

InChI Key

YCNNCYAIVZGSGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(=O)O)N2CCCCC2

Origin of Product

United States

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